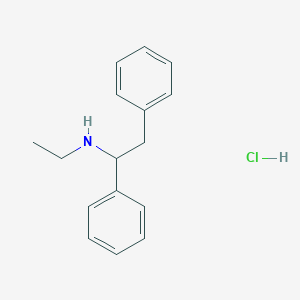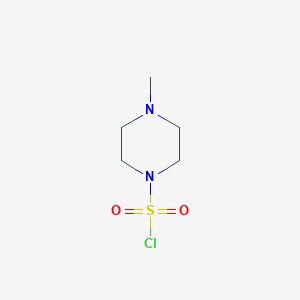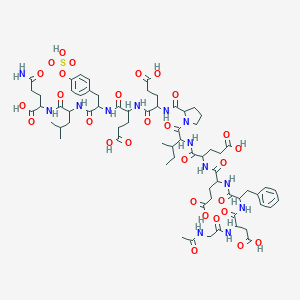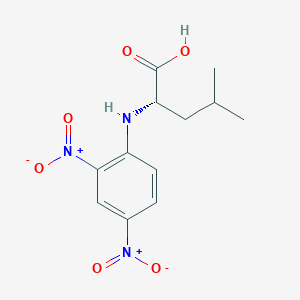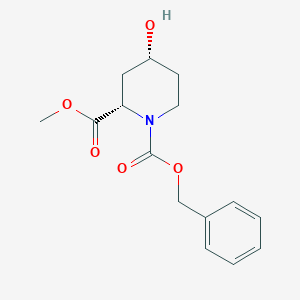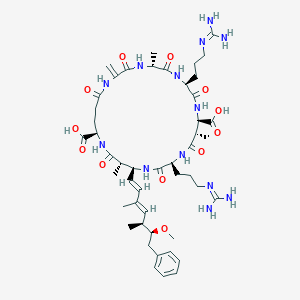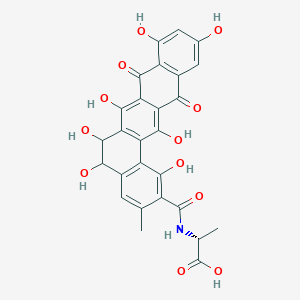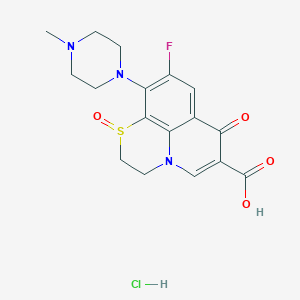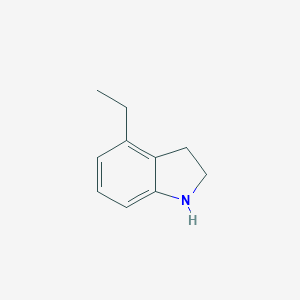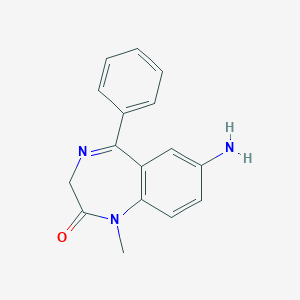
Latisxanthone C
描述
Latisxanthone C is a naturally occurring compound isolated from the Garcinia species. It belongs to the class of xanthones, which are known for their diverse biological activities. Xanthones are aromatic oxygenated heterocyclic molecules with a dibenzo-γ-pirone scaffold. This compound has shown potential as an antitumor promoter and exhibits various biological activities .
准备方法
Synthetic Routes and Reaction Conditions: Latisxanthone C can be synthesized through multilevel maceration extraction methods. The process begins with the collection of stem bark from Garcinia latissima Miq. The stem bark is then subjected to extraction using solvents such as hexane, ethyl acetate, and methanol. The extracts are further purified to isolate this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Garcinia species. The process includes the collection of plant material, solvent extraction, and purification steps to obtain the compound in high purity. The use of advanced extraction techniques and optimization of reaction conditions are crucial for efficient production .
化学反应分析
Types of Reactions: Latisxanthone C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed for reduction reactions.
Substitution: Substitution reactions involve reagents such as halogens and nucleophiles under specific conditions to introduce new functional groups.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced biological activities. These derivatives are studied for their potential therapeutic applications .
科学研究应用
Latisxanthone C has a wide range of scientific research applications:
Chemistry: It is used as a starting material for synthesizing new xanthone derivatives with potential biological activities.
Biology: this compound is studied for its antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: The compound shows promise as an antitumor promoter and is being investigated for its potential in cancer therapy.
Industry: this compound is used in the development of natural products and pharmaceuticals
作用机制
Latisxanthone C exerts its effects through various molecular targets and pathways. It modulates key signaling pathways such as the PI3K/Akt and MAPK pathways, which are involved in cell proliferation, apoptosis, and autophagy. The compound’s ability to inhibit viral antigen activity and its potential as an antitumor promoter are attributed to these mechanisms .
相似化合物的比较
Latisxanthone C is compared with other similar compounds, highlighting its uniqueness:
Parvifolixanthone A: Similar structure but different functional groups.
Butyraxanthone B: Shares the same molecular formula but differs in the arrangement of atoms.
Garcinone E: Another xanthone derivative with distinct biological activities.
Isogarciniaxanthone E: Similar in structure but varies in its bioactivity.
Garciniaxanthone E: Shares structural similarities but has different pharmacological properties.
These compounds, while structurally similar, exhibit unique physicochemical properties, bioactivities, and pharmacological profiles, making this compound a valuable compound for further research and development.
属性
IUPAC Name |
7,9,12-trihydroxy-2,2-dimethyl-8,10-bis(3-methylbut-2-enyl)pyrano[3,2-b]xanthen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30O6/c1-14(2)7-9-17-21(29)18(10-8-15(3)4)26-20(22(17)30)23(31)19-13-16-11-12-28(5,6)34-25(16)24(32)27(19)33-26/h7-8,11-13,29-30,32H,9-10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWBBMGLWODZNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=C(O2)C(=C4C(=C3)C=CC(O4)(C)C)O)CC=C(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


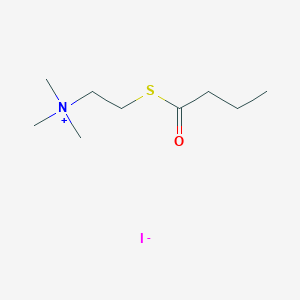
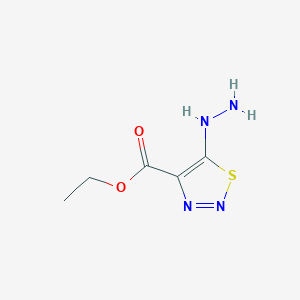
![1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol](/img/structure/B161142.png)
